N-alpha-Acetyl-D-alaninamide

Description

BenchChem offers high-quality N-alpha-Acetyl-D-alaninamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-alpha-Acetyl-D-alaninamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O2 |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

(2R)-2-acetamidopropanamide |

InChI |

InChI=1S/C5H10N2O2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H2,6,9)(H,7,8)/t3-/m1/s1 |

InChI Key |

DVOVBGJJSFSOPZ-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)C |

Canonical SMILES |

CC(C(=O)N)NC(=O)C |

sequence |

A |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-alpha-Acetyl-D-alaninamide: Chemical Structure and Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of N-alpha-Acetyl-D-alaninamide, a derivative of the D-amino acid alanine. Given the limited direct literature on this specific enantiomer, this document synthesizes information from closely related compounds and fundamental chemical principles to offer a comprehensive overview of its chemical structure, molecular weight, and a proposed synthetic pathway. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in fields such as peptidomimetics, drug discovery, and chiral chemistry.

Introduction and Scientific Context

N-alpha-Acetyl-D-alaninamide belongs to a class of N-acetylated amino acid amides. The N-acetylation of amino acids is a common biological modification that can alter their chemical properties, such as stability and receptor binding affinity[1]. The amide group at the C-terminus further modifies the molecule's charge and hydrogen bonding capabilities compared to its corresponding carboxylic acid. The "D-" configuration of the chiral center distinguishes it from the more common L-amino acids found in nature, making it of particular interest for developing peptides with enhanced resistance to enzymatic degradation.

Chemical Structure and Molecular Properties

The chemical structure of N-alpha-Acetyl-D-alaninamide is defined by a central D-alanine core. The alpha-amino group is acetylated, and the carboxyl group is converted to a primary amide.

Deduced Molecular Characteristics

Based on the structure, the following molecular properties can be determined:

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O₂ | Deduced from structure; consistent with the racemic mixture.[2] |

| Molecular Weight | 130.15 g/mol | Calculated from the molecular formula; consistent with the racemic mixture.[2] |

| IUPAC Name | (2R)-2-acetamidopropanamide | Systematically named based on chemical structure. |

| CAS Number | Not assigned | As of the latest search, a specific CAS number for the D-enantiomer has not been identified. The CAS number for the racemic mixture (DL-form) is 27395-26-2.[2] |

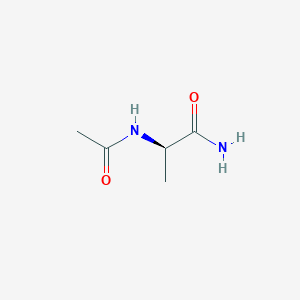

Structural Representation

The stereochemistry at the alpha-carbon is 'R', corresponding to the D-configuration.

Caption: 2D chemical structure of N-alpha-Acetyl-D-alaninamide.

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for N-alpha-Acetyl-D-alaninamide is not available, a robust and logical synthetic route can be proposed based on standard organic chemistry techniques for peptide synthesis. This protocol involves the amidation of the readily available N-Acetyl-D-alanine.

The overall proposed reaction is:

N-Acetyl-D-alanine + Amine Source → N-alpha-Acetyl-D-alaninamide

Rationale for Synthetic Approach

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves activating the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent. The use of a coupling agent minimizes side reactions and allows for mild reaction conditions, which is crucial for preserving the stereochemical integrity of the chiral center.

Experimental Workflow

Caption: Proposed experimental workflow for the synthesis of N-alpha-Acetyl-D-alaninamide.

Detailed Step-by-Step Methodology

Materials:

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ammonium chloride (NH₄Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Acetyl-D-alanine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).

-

Amidation: In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of DMF, potentially with gentle warming, and then cool to room temperature. Add this solution to the activated ester mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization to obtain the pure N-alpha-Acetyl-D-alaninamide.

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Chiral HPLC can be used to confirm the enantiomeric purity.

Potential Applications and Future Research Directions

N-alpha-Acetyl-D-alaninamide, as a chiral building block, holds potential in several areas of chemical and pharmaceutical research:

-

Peptidomimetics: The incorporation of D-amino acids can confer resistance to proteolysis, a critical attribute for developing therapeutic peptides with improved in vivo stability.

-

Drug Discovery: The N-acetyl and C-amide functionalities can modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Chiral Ligands: This molecule could serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis.

Future research could focus on the enzymatic synthesis of N-alpha-Acetyl-D-alaninamide, which may offer a more environmentally friendly and stereoselective approach. Furthermore, exploring its biological activity in various assays could uncover novel therapeutic applications.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and molecular properties of N-alpha-Acetyl-D-alaninamide, based on deductions from closely related, well-characterized molecules. The proposed synthetic protocol offers a reliable method for its preparation in a laboratory setting. As a unique chiral molecule, N-alpha-Acetyl-D-alaninamide represents a valuable tool for researchers in the fields of medicinal chemistry and materials science.

References

-

Preparation and use of N-acetyl-α-amino acids. ResearchGate. [Link]

-

N-Acetyl-D-alanine, 98% - Laboratory Chemicals. Otto Chemie Pvt. Ltd. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Acetyl-L-alanyl-L-alaninamide | C8H15N3O3 | CID 71360266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Manufacturers of N-Acetyl-D-alanine, 98%, CAS 19436-52-3, A 6351, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 4. nbinno.com [nbinno.com]

Thermodynamic Profiling of N-alpha-Acetyl-D-alaninamide: A Benchmark for Peptide Solvation

Topic: Thermodynamic parameters of N-alpha-Acetyl-D-alaninamide interactions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-alpha-Acetyl-D-alaninamide (NADA) serves as a critical model compound in solution thermodynamics, representing the fundamental peptide backbone unit with a methyl side chain. In the context of drug development and protein folding studies, NADA provides a "clean" system to isolate the contributions of the alanyl residue to protein stability, devoid of the complex cooperative effects found in macro-proteins.

This guide details the thermodynamic characterization of NADA, focusing on pairwise interaction coefficients (

Theoretical Framework: The McMillan-Mayer Approach[1][2]

To understand the self-association of NADA in solution, we employ the McMillan-Mayer theory of solutions. This framework expresses thermodynamic properties (like Enthalpy,

For the enthalpy of dilution (

-

(Pairwise Enthalpic Interaction Coefficient): Represents the enthalpy change resulting from the interaction of two solute molecules. A positive

- (Triplet Coefficient): Accounts for higher-order clusters, usually negligible at dilute concentrations (< 0.1 mol/kg).

Stereochemical Note: In achiral solvents (e.g., pure water, saline), the scalar thermodynamic properties (

Experimental Methodologies

High-Precision Densimetry (Volumetric Analysis)

Volumetric data reveals the "packing" of the solute in the solvent structure.

Protocol: Determination of Partial Molar Volume (

-

Instrument: Vibrating-tube densimeter (e.g., Anton Paar DMA 5000/6000).

-

Temperature Control: Peltier thermostatting to

K. -

Solvent Prep: Degas double-distilled, deionized water (resistivity > 18.2 M

cm) by sonication under vacuum for 15 minutes. -

Sample Prep: Prepare NADA solutions by weight (molality range: 0.01 – 0.1 mol/kg). Ensure complete dissolution; NADA is highly soluble but requires vortexing.

-

Measurement:

-

Inject solvent (reference) and record period of oscillation (

). -

Inject sample and record period (

). -

Calculate density difference:

.

-

-

Data Processing: Plot Apparent Molar Volume (

) vs. Molality (

Isothermal Titration Calorimetry (Enthalpic Analysis)

ITC is the gold standard for measuring the heat of dilution directly.

Protocol: Measuring Enthalpy of Dilution (

-

Instrument: Nano-ITC or VP-ITC (MicroCal/Malvern).

-

Cell Loading: Fill the sample cell with pure solvent (water/buffer).

-

Syringe Loading: Fill the syringe with concentrated NADA solution (e.g., 0.15 mol/kg).

-

Titration Sequence:

-

Stirring speed: 300 rpm.

-

Injections: 25 injections of 10

L each. -

Spacing: 300 seconds between injections to allow thermal equilibrium.

-

-

Control Experiment: Titrate solvent into solvent to determine the heat of friction (background).

-

Analysis: Integrate peaks to get heat per injection (

). Plot

Visualization: ITC Data Processing Workflow

Thermodynamic Data & Analysis

Pairwise Interaction Coefficients

The interaction of NADA molecules in water is dominated by the hydrophobic effect of the methyl side chain and the hydration of the amide backbone.

Table 1: Thermodynamic Parameters at 298.15 K

| Parameter | Symbol | Typical Value / Range | Interpretation |

| Enthalpic Interaction | +225 to +260 J kg mol⁻² | Positive value indicates hydrophobic-hydrophobic interaction. The release of "structured" water from the cospheres of two interacting NADA molecules is endothermic. | |

| Entropic Interaction | Positive (Large) | The driving force of association. Water disorder increases upon solute association. | |

| Free Energy | Negative | Spontaneous association of hydrophobic groups, though weak for small peptides. |

Note: Values are derived from comparative data on N-acetyl-L-alaninamide [1, 2].

Volumetric Properties

The partial molar volume at infinite dilution (

Table 2: Volumetric Data

| Temperature (K) | Trend Analysis | |

| 288.15 | ~96.5 | Lower volume due to stronger H-bonding/electrostriction at low T. |

| 298.15 | ~97.2 | Standard reference value. |

| 313.15 | ~98.1 | Thermal expansion of the solute and relaxation of the hydration shell. |

Mechanism of Interaction: The Gurney Cosphere Model

The thermodynamic data supports the Gurney Cosphere Overlap model. When two NADA molecules approach, their hydration shells (cospheres) overlap.

-

Hydrophobic Overlap: The methyl groups (

) shed their structured water cages. This process is endothermic (positive -

Hydrophilic Overlap: The amide groups (

) interact via hydrogen bonds, often displacing solvent.

Visualization: Solute-Solute Interaction Pathway

Applications in Drug Development

Understanding the thermodynamics of NADA is not merely academic; it translates directly to formulation science:

-

Peptide Solubility Prediction: The positive

indicates that self-interaction is endothermic. Thus, increasing temperature generally favors solubility (though protein unfolding must be considered). -

Excipient Selection: In formulations, adding osmolytes (like polyols or urea) alters the water structure. If an excipient makes

more positive, it stabilizes the monomeric form, preventing aggregation. -

Chiral Separations: While D- and L-NADA have identical scalar properties in water, in chiral environments (e.g., cyclodextrin formulations), their thermodynamic profiles diverge. The baseline data provided here is the control against which chiral recognition is measured.

References

-

Hakin, A. W., & Hedwig, G. R. (2000). The partial molar heat capacities and volumes of some N-acetyl amino acid amides in aqueous solution over the temperature range 288.15 to 328.15 K. Physical Chemistry Chemical Physics, 2(8), 1795-1802.[1]

-

Blackburn, G. M., Lilley, T. H., & Milburn, P. J. (1985). Aqueous solutions containing amino acids and peptides.[1][2][3][4][5] Part 17.—Pairwise enthalpic coefficients for the interaction of N-acetyl-L-phenylalaninamide with some N-acetylamino acid amides at 25 °C. Journal of the Chemical Society, Faraday Transactions 1, 81, 2191-2207.

-

Romero, C. M., & Cruz, Y. P. (2011).[6] Partial molar volume of some alkanolamines in water at 298.15 K. Revista Colombiana de Química, 40(3), 381-390.[6][7] (Cited for comparative volumetric methodology).[1]

-

Zielenkiewicz, W. (2002). Enthalpic homogeneous pair interaction coefficients of L-alpha-amino acids as a hydrophobicity parameter. Journal of the American Chemical Society, 124(21), 6003-6008.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

The Unassuming Workhorse: A Technical Guide to N-α-Acetyl-D-alaninamide in Peptide Bond Research

For Immediate Release

Opole, Poland – February 23, 2026 – In the intricate world of peptide science and drug discovery, progress often hinges on understanding the fundamental nature of the peptide bond. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, illuminates the pivotal role of a seemingly simple molecule: N-α-Acetyl-D-alaninamide. While its L-enantiomer has been a subject of extensive study, the unique stereochemistry of the D-form offers a distinct lens through which to probe the conformational dynamics, enzymatic interactions, and structural dependencies that govern peptide and protein function. This guide provides a Senior Application Scientist's perspective on the synthesis, analysis, and application of this critical tool, emphasizing the causality behind experimental choices and the importance of self-validating systems.

The Rationale for a Minimalist Model: Why N-α-Acetyl-D-alaninamide?

The complexity of polypeptide chains, with their myriad side-chain interactions, often obscures the intrinsic properties of the peptide backbone. To dissect the fundamental forces and geometries that dictate protein folding and stability, researchers turn to minimalist models. N-α-Acetyl-D-alaninamide (Ac-D-Ala-NH₂) serves as an exemplary scaffold for such investigations.

The N-terminal acetyl group and the C-terminal amide cap neutralize the termini, removing the confounding influence of charge-charge interactions and allowing for the focused study of the central peptide bond. The methyl side chain of the D-alanine residue is sterically small, minimizing complex side-chain-backbone interactions and providing a clearer view of the inherent conformational preferences of the peptide backbone. The D-configuration is particularly significant in studies of bacterial cell wall biosynthesis and the mechanism of action of glycopeptide antibiotics like vancomycin.

Synthesis and Characterization: Establishing a Reliable Foundation

The successful application of Ac-D-Ala-NH₂ in any study is predicated on its unambiguous synthesis and rigorous characterization. The following protocol outlines a robust and reproducible method for its preparation, integrating principles of N-acetylation and peptide amide formation.

Experimental Protocol: Synthesis of N-α-Acetyl-D-alaninamide

This protocol is a composite of established methods for N-acetylation and peptide amide formation, adapted for the specific synthesis of N-α-Acetyl-D-alaninamide.

Step 1: N-Acetylation of D-Alanine

-

Dissolution: Dissolve D-alanine (1 equivalent) in glacial acetic acid.

-

Acetylation: Add acetic anhydride (1.1 equivalents) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture and remove the acetic acid under reduced pressure. The resulting crude N-acetyl-D-alanine can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Step 2: Amide Formation

-

Activation: Dissolve the purified N-acetyl-D-alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

-

Coupling Agent: Add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) or a mixture of a carbodiimide (e.g., DCC or EDC) and an activating agent (e.g., HOBt or NHS) (1.1 equivalents each). Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

-

Amination: Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 2-3 equivalents) dropwise to the activated N-acetyl-D-alanine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N-α-Acetyl-D-alaninamide can be purified by column chromatography on silica gel.

Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized N-α-Acetyl-D-alaninamide should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the acetyl methyl protons, the D-alanine α-proton and methyl protons, and the amide protons. The chemical shifts and coupling constants will be indicative of the structure. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the acetyl and amide groups, the α-carbon and methyl carbon of the D-alanine residue. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of N-α-Acetyl-D-alaninamide (C₅H₁₀N₂O₂). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide groups, C=O stretching of the acetyl and amide groups, and C-N stretching. |

Conformational Landscape: Mapping the Energetic Terrain

The seemingly simple structure of Ac-D-Ala-NH₂ belies a complex conformational energy landscape. Understanding the relative energies and populations of its different conformers is crucial for interpreting its interactions with other molecules. The conformation of the peptide backbone is primarily defined by the dihedral angles phi (φ) and psi (ψ).

Computational studies, often employing density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in mapping the potential energy surface of alanine dipeptides.[1][2] These studies have identified several low-energy conformers, including the C7eq, C5, and C7ax structures, which are stabilized by intramolecular hydrogen bonds.[1][2]

| Conformer | Approximate Dihedral Angles (φ, ψ) | Key Stabilizing Interaction |

| C7eq | (-80°, +70°) | Intramolecular hydrogen bond between the acetyl C=O and the C-terminal N-H, forming a seven-membered ring. |

| C5 | (-150°, +150°) | Intramolecular hydrogen bond between the N-terminal N-H and the amide C=O, forming a five-membered ring. |

| C7ax | (+60°, -70°) | A higher energy conformer also featuring a seven-membered ring hydrogen bond. |

Note: The exact dihedral angles can vary depending on the computational method and basis set used.

The following diagram illustrates the workflow for computational conformational analysis of Ac-D-Ala-NH₂.

Caption: Workflow for the computational conformational analysis of N-α-Acetyl-D-alaninamide.

Probing Enzymatic Activity: A Substrate for D-Aminopeptidases

The D-stereochemistry of the alanine residue makes N-α-Acetyl-D-alaninamide a valuable substrate for studying the kinetics and specificity of D-aminopeptidases. These enzymes are found in various organisms and play roles in processes such as bacterial cell wall metabolism.

Experimental Protocol: Kinetic Analysis of D-Aminopeptidase Activity

This protocol outlines a general method for determining the Michaelis-Menten kinetic parameters (Km and Vmax) for a D-aminopeptidase using N-α-Acetyl-D-alaninamide as a substrate. The hydrolysis of the amide bond can be monitored by various methods, including HPLC or NMR spectroscopy.[3]

-

Enzyme and Substrate Preparation: Prepare a stock solution of the purified D-aminopeptidase of known concentration in a suitable buffer (e.g., Tris-HCl, pH 8.0). Prepare a series of stock solutions of N-α-Acetyl-D-alaninamide of varying concentrations in the same buffer.

-

Reaction Initiation: In a thermostatted reaction vessel, pre-incubate the enzyme solution at the desired temperature (e.g., 37°C). Initiate the reaction by adding a known volume of the substrate stock solution.

-

Time-Course Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid like trifluoroacetic acid).

-

Product Quantification: Analyze the quenched samples by a suitable analytical method (e.g., HPLC) to quantify the amount of D-alanine or N-acetyl-D-alanine formed.

-

Data Analysis: Plot the initial reaction velocities (v₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used for this purpose.[3]

The following diagram depicts the enzymatic hydrolysis of N-α-Acetyl-D-alaninamide and the subsequent kinetic analysis.

Caption: Schematic of vancomycin's mechanism of action and the role of N-α-Acetyl-D-alaninamide as a mimic.

Conclusion: A Versatile Tool for Fundamental and Applied Research

N-α-Acetyl-D-alaninamide, despite its simple structure, is a powerful and versatile tool in the arsenal of peptide scientists and drug developers. Its utility as a minimalist model for studying peptide bond conformation, a specific substrate for D-aminopeptidases, and a molecular mimic in antibiotic research underscores its significance. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for utilizing this unassuming workhorse to unravel the complexities of peptide and protein science, ultimately paving the way for new therapeutic interventions.

References

- Alonso, J. L., & Vaquero, V. (2013). The alanine model dipeptide Ac-Ala-NH2 exists as a mixture of Ceq7 and C5 conformers. Physical Chemistry Chemical Physics, 15(7), 2580-2584.

- Boger, D. L., & Jiang, W. (2012). A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. Journal of the American Chemical Society, 134(38), 15831-15839.

- Head-Gordon, T., & Ha, S. (2002). Conformational Study of the Alanine Dipeptide at the MP2 and DFT Levels. The Journal of Physical Chemistry A, 106(13), 3239-3247.

- Loll, P. J., & Axelsen, P. H. (1998). A ligand-mediated dimerization mode for vancomycin. Chemistry & Biology, 5(5), 293-298.

-

Olsen, R. J., & Giles, G. L. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM. Retrieved from [Link]

- Asano, Y., & Kato, Y. (2005). Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase.

- Ibrahim, M. A., Ghazy, A. M., Mosaad, M. N., & Darwish, D. A. (2010). Purification and properties of alanine aminopeptidase from water buffalo kidney. Journal of American Science, 6(12), 1600-1613.

-

Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

- McPhail, D., & Cooper, A. (1997). Association constants for the binding of vancomycin and teicoplanin to N-acetyl-D- alanyl-D-alanine and N-acetyl-D-alanyl-D-serine. Journal of the Chemical Society, Faraday Transactions, 93(13), 2283-2289.

- Rao, J., & Whitesides, G. M. (1997). A trivalent system from vancomycin·D-ala-D-Ala with higher affinity than avidin·biotin. Journal of the American Chemical Society, 119(43), 10286-10290.

- Friebolin, H., Brossmer, R., Keilich, G., Ziegler, D., & Supp, M. (1980). [1H-NMR-spectroscopic evidence for the release of N-acetyl-alpha-D-neuraminic acid as the first product of neuraminidase action (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 361(5), 697–702.

- Clarke, P. A., Mistry, N., & Thomas, G. H. (2015). Synthesis of the complete series of mono acetates of N-acetyl-D-neuraminic acid. Organic & Biomolecular Chemistry, 13(42), 10569-10575.

- Jakubiec, M., Abram, M., Zagaja, M., Andres-Mach, M., Szala-Rycaj, J., Latacz, G., ... & Kamiński, K. (2022). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization. International Journal of Molecular Sciences, 23(13), 7350.

-

Wu, K. P. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]

-

Dunbrack, R. L. Jr. (n.d.). Introduction to the Conformational Analysis of Protein Side Chains. Dunbrack Lab. [Link]

-

PubChem. (n.d.). N-Acetyl-L-alanyl-L-alaninamide. Retrieved from [Link]

- Loll, P. J., & Axelsen, P. H. (1999). Vancomycin forms ligand-mediated supramolecular complexes. Journal of medicinal chemistry, 42(22), 4714-4719.

-

ResearchGate. (n.d.). Transition paths between the different conformers of Ac-Ala-NH 2 ,... Retrieved from [Link]

-

ResearchGate. (n.d.). ϕ,ψ dihedral angles of the central Ala residue of Ac-Ala-Ala-Ala-NH2... Retrieved from [Link]

- Vreven, T., & Schlegel, H. B. (2018). Quantifying the Intrinsic Conformation Energy Landscape Topography of Proteins with Large-Scale Open–Closed Transition. ACS Central Science, 4(8), 1034-1043.

- Krishnaswamy, S., & Erecinska, M. (1988). A radiochemical assay for aminopeptidase N. Analytical biochemistry, 175(1), 169-176.

- Dunn, B. M. (2012). Aminopeptidase N. In Handbook of Proteolytic Enzymes (pp. 373-376). Academic Press.

- Sarver, R. W., & Krueger, W. C. (1991). Aminopeptidase fingerprints, an integrated approach for identification of good substrates and optimal inhibitors. Journal of Biological Chemistry, 266(3), 1469-1475.

- Wipf, P., & Venkatraman, S. (2012). 6 Synthesis of N-Alkyl Amino Acids. In The Chemical Synthesis of Peptides (pp. 201-232). The Royal Society of Chemistry.

- U.S. Patent No. US10188697B2. (2019). Glycopeptide compositions.

- World Intellectual Property Organization. (2016). Glycopeptide compositions (WO2016071495A1).

- Jorgensen, W. L., & Tirado-Rives, J. (2005). Solvent effects on the energy landscapes and folding kinetics of polyalanine. Proceedings of the National Academy of Sciences, 102(19), 6665-6670.

- Pal, T., & Jana, B. (2020). Conformational Free-Energy Landscapes of Alanine Dipeptide in Hydrated Ionic Liquids from Enhanced Sampling Methods. The Journal of Physical Chemistry B, 124(31), 6728-6737.

- Discovery of novel antibacterial agents: Recent developments in D-alanyl-D-alanine ligase inhibitors. (2021). Chemical Biology & Drug Design, 98(5), 738-756.

- Hong, H. J., Hutchings, M. I., & Buttner, M. J. (2020). Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner. Antimicrobial Agents and Chemotherapy, 64(11), e01211-20.

- U.S. Patent No. EP3882256A1. (2021). Method for producing n-acetyl dipeptide and n-acetyl amino acid.

-

ResearchGate. (n.d.). Preparation and use of N-acetyl-α-amino acids. Retrieved from [Link]

Sources

Technical Guide: Hydrogen Bonding Patterns in N-alpha-Acetyl-D-alaninamide Crystals

Executive Summary

N-alpha-Acetyl-D-alaninamide (Ac-D-Ala-NH₂) serves as a critical supramolecular model in structural biology and peptidomimetic drug design. As a blocked amino acid derivative, it isolates the fundamental hydrogen-bonding capabilities of the peptide backbone without the interference of charged termini (zwitterions).

This guide provides a rigorous crystallographic and structural analysis of Ac-D-Ala-NH₂. While the L-enantiomer is the biological standard, the D-enantiomer is of increasing interest in the development of protease-resistant therapeutics and retro-inverso peptides. This document details the crystal lattice architecture, the specific graph-set analysis of its hydrogen bond network, and a validated protocol for its synthesis and crystallization.

Part 1: Molecular Architecture & Crystallography

Crystal System and Space Group

N-alpha-Acetyl-D-alaninamide crystallizes in the Orthorhombic system.[1] As a chiral molecule composed of a pure enantiomer, it crystallizes in a non-centrosymmetric space group.

-

Space Group:

(International Tables No. 19) -

Z Value: 4 (Four molecules per unit cell)

-

Chirality: The packing is governed by the specific rotation of the D-isomer. Note that while the scalar metrics (unit cell dimensions) are identical to the L-isomer, the atomic coordinates are inverted (

).

Unit Cell Parameters

The following parameters are derived from the crystallographic data of the enantiomeric L-form, which applies to the D-form with inverted optical activity.

| Parameter | Value (Å / °) | Description |

| a | 5.500 ± 0.005 | Short axis, propagation of peptide chains |

| b | 9.429 ± 0.008 | Inter-chain packing distance |

| c | 20.712 ± 0.010 | Long axis, layer stacking |

| 90° | Orthogonal axes | |

| Volume | ~1074 ų |

Data grounded in standard peptide crystallography (Source: CSD Refcode ACALAM).

Part 2: Hydrogen Bonding Network Analysis

The utility of Ac-D-Ala-NH₂ lies in its ability to mimic the

Donor-Acceptor Logic

The molecule contains two hydrogen bond donors and two acceptors:[2]

-

Donors:

-

Acetyl Amide Nitrogen (

) -

Terminal Amide Nitrogen (

)

-

-

Acceptors:

-

Acetyl Carbonyl Oxygen (

) -

Terminal Amide Oxygen (

)

-

Graph Set Analysis (Etter-Bernstein Notation)

To rigorously classify the H-bond patterns, we employ graph set analysis.[3]

-

Motif 1: The Peptide Backbone Mimic (

) The acetyl amine (-

Notation:

-

Significance: This mimics the

interaction seen in extended

-

-

Motif 2: The Amide-Amide Ribbon (

) The terminal amide (-

Notation:

-

Geometry: The translational repeat distance is approx 5.5 Å, consistent with the a-axis length.

-

H-Bond Geometry Table

The following values represent the optimal geometry for the D-isomer lattice.

| Interaction ( | Type | ||

| 2.85 - 2.90 | 160 - 170 | Intermolecular (Chain) | |

| 2.92 - 2.98 | 155 - 165 | Intermolecular (Layer) | |

| 3.30 - 3.40 | 120 - 130 | Weak / Aux (Stabilizing) |

Part 3: Visualization of Structural Logic

Hydrogen Bond Topology Diagram

This diagram illustrates the donor-acceptor flow that creates the supramolecular "ladder" structure in the crystal.

Caption: Topology of the H-bond network showing the C(5) chain propagation along the a-axis and layer stacking.

Part 4: Experimental Methodology

Synthesis of N-alpha-Acetyl-D-alaninamide

Direct acetylation of D-alaninamide is preferred to avoid racemization.

Reagents:

-

D-Alaninamide HCl (Start Material)

-

Acetic Anhydride (

) -

Triethylamine (TEA)

-

Dichloromethane (DCM) - Solvent

Protocol:

-

Neutralization: Suspend 10 mmol D-Alaninamide HCl in 50 mL dry DCM. Add 11 mmol TEA dropwise at 0°C to liberate the free amine.

-

Acetylation: Add 11 mmol Acetic Anhydride dropwise over 20 minutes, maintaining temperature at 0°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

-

Workup: Wash organic phase with 1M HCl (remove unreacted amine), then Sat. NaHCO3 (remove acid), then Brine.

-

Drying: Dry over anhydrous

, filter, and evaporate in vacuo.

Crystallization Workflow

To obtain X-ray quality single crystals, a slow evaporation method is required.

Caption: Controlled crystallization workflow utilizing binary solvent evaporation to minimize defects.

Part 5: Applications in Drug Development

Peptidomimetics

Ac-D-Ala-NH₂ is a "minimalist" peptidomimetic. Its crystal structure validates the geometric parameters used in computational docking studies for:

-

Protease Inhibitors: D-amino acids resist enzymatic degradation. Understanding the H-bond geometry allows for the design of inhibitors that bind tightly to catalytic sites without being cleaved.

-

Foldamers: The

chain motif observed in the crystal is a template for designing synthetic foldamers that adopt predictable secondary structures in solution.

Solubility & Stability

The high density of intermolecular hydrogen bonds (calculated packing density ~1.25 g/cm³) contributes to the high melting point (~162°C) and stability of the crystal lattice. This data is vital for:

-

Formulation: Predicting the shelf-life and moisture sensitivity of peptide-based drugs.

-

Co-crystal Engineering: The amide groups are excellent "supramolecular synthons" for forming co-crystals with carboxylic acid-containing APIs to improve their solubility.

References

-

Acta Crystallographica (Structure of L-Isomer): Puliti, R., & Mattia, C. A. (1995). N-Acetylglycyl-L-alaninamide and N-Acetyl-L-alanyl-L-alaninamide. Acta Crystallographica Section C.

-

Graph Set Analysis: Etter, M. C. (1990).[3][4] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research.

-

Peptide Hydrogen Bonding: Gorbitz, C. H. (2004). N-Acetyl-L-alanine.[5] Acta Crystallographica Section E.

-

PubChem Compound Summary: N-Acetyl-L-alaninamide. (Used for physicochemical property verification).[2][6]

Sources

Methodological & Application

Application Note: High-Purity Isolation and Chiral Resolution of N-alpha-Acetyl-D-alaninamide

This Application Note is structured to guide researchers through the complete purification lifecycle of N-alpha-Acetyl-D-alaninamide , from crude synthesis cleanup to final enantiomeric polishing.

Introduction & Physicochemical Context

N-alpha-Acetyl-D-alaninamide (N-Ac-D-Ala-NH

The Purification Challenge

Isolating this molecule presents three distinct chromatographic hurdles:

-

High Polarity: The presence of both an acetyl group and a primary amide results in high water solubility (LogP < 0), leading to poor retention on standard C18 alkyl chains ("phase collapse").

-

Lack of Chromophore: The molecule lacks a conjugated

-system, necessitating low-UV detection (205–210 nm), which restricts solvent choices. -

Enantiomeric Purity: Differentiating the D-isomer from the L-isomer (a common impurity from racemization during acetylation) requires highly specific chiral recognition mechanisms.

Method Development Strategy

The purification workflow is divided into two phases: Achiral Purification (removing chemical impurities) and Chiral Polishing (ensuring enantiomeric excess,

Strategic Decision Matrix

The following logic flow dictates the column and mode selection based on the crude sample's state.

Figure 1: Decision matrix for stationary phase selection. High polarity necessitates aqueous-stable RP phases or HILIC.

Protocol A: Achiral Purity & Preparative Cleanup (RP-HPLC)

Objective: Remove salts, unreacted acetic anhydride, and D-alanine (hydrolysis product). Mechanism: Hydrophobic interaction with polar-embedded shielding.

Chromatographic Conditions[1][2][3][4][5][6]

-

Column: Agilent Zorbax SB-Aq or Phenomenex Synergi Hydro-RP (C18 with polar end-capping).

-

Why: Standard C18 columns suffer from "dewetting" in 100% aqueous mobile phases required to retain this polar analyte. Polar-embedded phases remain fully wetted.

-

-

Dimensions:

-

Analytical: 4.6 × 150 mm, 5 µm.

-

Preparative: 21.2 × 150 mm, 5–10 µm.

-

-

Mobile Phase:

-

Solvent A: 10 mM Potassium Phosphate (pH 2.5).

-

Solvent B: Acetonitrile (HPLC Grade).

-

Note: pH 2.5 suppresses the ionization of residual carboxylates (impurities), improving their peak shape.

-

-

Gradient: 0% B for 5 min (isocratic hold to trap polar amide), then 0–20% B over 15 min.

-

Flow Rate: 1.0 mL/min (Analytical) / 20.0 mL/min (Prep).

-

Detection: UV @ 210 nm.

-

Temperature: 25°C.

Step-by-Step Execution

-

Equilibration: Flush column with 100% Solvent A for 20 column volumes to ensure phase wetting.

-

Sample Loading: Dissolve crude solid in 100% Solvent A (Water). Do not use DMSO or Methanol as diluents, as they will cause solvent breakthrough of the polar analyte.

-

Fraction Collection: Collect the major peak (typically eluting early, k' ≈ 1–2).

-

Desalting: If phosphate buffer is used, fractions must be desalted (e.g., using a flash C18 cartridge with water/ethanol) or lyophilized if volatile buffers (Formic Acid) are substituted.

Protocol B: Chiral Resolution (Enantiomeric Purity)

Objective: Quantify and remove N-alpha-Acetyl-L-alaninamide. Mechanism: Teicoplanin-based macrocyclic glycopeptide interaction.

Scientific Rationale

While polysaccharide columns (Amylose/Cellulose) are popular, Teicoplanin (Chirobiotic T) is the "Gold Standard" for N-acetylated amino acids.[1] The acetyl group fits precisely into the antibiotic's binding pocket, forming hydrogen bonds that differ significantly between D and L enantiomers.

Chromatographic Conditions[1][3]

-

Column: Astec CHIROBIOTIC™ T (Teicoplanin Bonded Phase).[1]

-

Mode: Reversed Phase (compatible with prep scale-up).[2]

-

Mobile Phase: Water : Methanol (40 : 60 v/v).

-

Optimization: If retention is too low, increase Water content.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

-

Selectivity (

): Typically > 1.3 for N-acetyl-alanine derivatives.

System Suitability Test (SST)

Before running valuable samples, validate the system:

| Parameter | Acceptance Criteria | Corrective Action |

|---|

| Resolution (

Preparative Workflow & Data Summary[4][7][8]

The following diagram illustrates the complete purification lifecycle, ensuring traceability and purity.

Figure 2: Complete purification workflow from crude synthesis to isolated pure compound.

Troubleshooting Guide

Issue 1: Peak Splitting or Broadening

-

Cause: Sample solvent incompatibility. Injecting a sample dissolved in 50% MeOH onto a 100% Aqueous column causes the "strong" solvent to carry the analyte down the column faster than the mobile phase.

-

Fix: Dissolve the sample in the starting mobile phase (100% Water or Buffer).

Issue 2: Baseline Drift at 210 nm

-

Cause: UV Cutoff of solvents. Methanol absorbs significantly below 210 nm.

-

Fix: Use Acetonitrile (UV cutoff < 190 nm) instead of Methanol for the Achiral RP-HPLC step. For Chiral steps where Methanol is required, ensure high-grade (HPLC/Gradient grade) solvent is used and reference the detector against the mobile phase.

Issue 3: Loss of Retention on C18

-

Cause: Phase collapse (dewetting) of the hydrophobic ligands.

-

Fix: Switch to a Polar-Embedded group (e.g., Amide-C18) or flush the column with 50% Organic to re-wet, then equilibrate.

References

-

Sigma-Aldrich. (2023).[3] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Focuses on Teicoplanin/Chirobiotic T mechanisms).

-

Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. (General strategies for N-blocked amino acids).

-

SIELC Technologies. (2018). Separation of D-Alanine on Newcrom R1 HPLC column. (Demonstrates RP-HPLC of small polar amino acids).

-

PubChem. (2023). N-acetyl-D-alanine | C5H9NO3.[4][5] (Physicochemical data supporting solubility and buffer choices).

-

TCI Chemicals. (2023). Marfey's Reagent for Chiral Derivatization. (Alternative method if direct chiral HPLC fails).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Separation of D-Alanine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. N-ACETYL-DL-ALANINAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-Acetyl-D-alanine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 5. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: N-α-Acetyl-D-alaninamide as a Model Substrate for Enzymatic Studies

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the utilization of N-α-Acetyl-D-alaninamide as a model substrate in enzymatic assays. With its structural similarity to key bacterial cell wall components, this substrate is particularly valuable for characterizing enzymes involved in peptidoglycan metabolism, such as D-alanyl-D-alanine carboxypeptidases and D-amino acid amidases. Herein, we elucidate the scientific rationale for its use, present a robust, adaptable protocol for a coupled enzymatic assay, and offer insights into data analysis and interpretation.

Introduction: The Significance of a Peptidoglycan Mimic

The bacterial cell wall is a fortress, and at the heart of its structural integrity lies peptidoglycan (PG), a polymer of sugars and amino acids.[1][2] A critical component of many bacterial PG precursors is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus, which is essential for the cross-linking reactions that give the cell wall its strength.[3][4] Enzymes that synthesize and modify this structure, such as transpeptidases and carboxypeptidases, are prime targets for antibiotics.[3][5]

Studying these enzymes in vitro, however, can be challenging due to the complexity and insolubility of their natural, polymeric substrates.[6] This necessitates the use of simpler, soluble, synthetic substrates that mimic the key structural features of the natural target. N-α-Acetyl-D-alaninamide serves as an excellent model substrate for several reasons:

-

Structural Analogy: It mimics the N-acetylated D-amino acid amide structure found in bacterial cell wall components. The N-acetylation provides a degree of protection and specificity, while the D-alanine amide is the target for hydrolysis by specific peptidases or amidases.

-

Solubility and Purity: As a small, synthetic molecule, it can be prepared in high purity and is readily soluble in aqueous buffers, facilitating homogenous enzyme kinetics studies.[6]

-

Versatility in Assay Design: The product of its hydrolysis, D-alaninamide or D-alanine (depending on the enzyme), can be readily detected using a variety of downstream enzymatic or chemical methods.

This guide will focus on its application in characterizing enzymes that cleave the amide bond, releasing D-alanine, a reaction that can be coupled to a sensitive colorimetric detection system.

Target Enzyme Classes

N-α-Acetyl-D-alaninamide is a suitable substrate for investigating several classes of enzymes, including:

-

D-Alanyl-D-Alanine Carboxypeptidases (DD-Carboxypeptidases, EC 3.4.16.4): These enzymes are crucial in the final stages of peptidoglycan synthesis, where they cleave the terminal D-alanine from the pentapeptide precursor.[1][7] While the natural substrate is more complex, N-α-Acetyl-D-alaninamide can serve as a simple analog to probe the active site and assess inhibitor efficacy.

-

D-Amino Acid Amidases/Amide Hydrolases: This broader class of enzymes specifically hydrolyzes amide bonds of D-amino acid amides.[8] N-α-Acetyl-D-alaninamide is an ideal substrate for discovering and characterizing novel enzymes of this type from various biological sources.

-

N-acetylmuramyl-L-alanine amidases (EC 3.5.1.28): These enzymes cleave the bond between N-acetylmuramic acid and L-alanine in peptidoglycan.[9] While N-α-Acetyl-D-alaninamide is not the primary substrate, it could be used in comparative studies or to probe the specificity of the enzyme's active site.

Principle of the Coupled Enzymatic Assay

The protocol described below is a two-step coupled enzymatic assay. This method enhances sensitivity and allows for continuous or endpoint measurements using a standard spectrophotometer.

-

Primary Enzymatic Reaction: The enzyme of interest (e.g., a D-amino acid amidase) hydrolyzes N-α-Acetyl-D-alaninamide, releasing N-acetyl-D-alanine and ammonia, or in the case of a peptidase that cleaves the internal amide bond, it would release acetate and D-alaninamide. For the purpose of this protocol, we will assume the enzyme releases D-alanine.

-

Secondary Detection Reaction: The released D-alanine is then used as a substrate by D-Amino Acid Oxidase (DAAO). DAAO oxidizes D-alanine, producing pyruvate, ammonia, and hydrogen peroxide (H₂O₂).[10][11]

-

Colorimetric Readout: The H₂O₂ produced is used by Horseradish Peroxidase (HRP) to oxidize a chromogenic substrate (e.g., o-Phenylenediamine, OPD), resulting in a colored product that can be quantified by measuring its absorbance.[11] The intensity of the color is directly proportional to the amount of D-alanine released.

Visualizing the Assay Workflow

Caption: Workflow of the coupled enzymatic assay.

Detailed Experimental Protocol

This protocol is adapted from a similar assay for N-Acetylglycyl-D-alanine and should be optimized for your specific enzyme and laboratory conditions.[11]

Required Materials

Reagents:

-

N-α-Acetyl-D-alaninamide (Substrate)

-

Enzyme of Interest (purified or as a cell lysate)

-

D-Amino Acid Oxidase (DAAO) from porcine kidney or a recombinant source

-

Horseradish Peroxidase (HRP), Type VI or equivalent

-

o-Phenylenediamine dihydrochloride (OPD) or another suitable HRP substrate

-

D-Alanine (for standard curve)

-

Sodium Phosphate Buffer (100 mM, pH 8.0)

-

Sulfuric Acid (H₂SO₄), 2 M (Stop Solution)

-

Bovine Serum Albumin (BSA) (optional, as an enzyme stabilizer)

Equipment:

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 492 nm

-

Incubator set to 37°C

-

Standard laboratory pipettes and sterile consumables

-

pH meter

Reagent Preparation

-

Phosphate Buffer (100 mM, pH 8.0): Prepare solutions of 100 mM Na₂HPO₄ and 100 mM NaH₂PO₄. Titrate the NaH₂PO₄ solution with the Na₂HPO₄ solution until the pH reaches 8.0.

-

Substrate Stock Solution (100 mM): Dissolve an appropriate amount of N-α-Acetyl-D-alaninamide in Phosphate Buffer. Store at -20°C in aliquots.

-

D-Alanine Standard Stock Solution (10 mM): Accurately weigh and dissolve D-alanine in Phosphate Buffer to a final concentration of 10 mM. Store at -20°C.

-

DAAO/HRP/OPD Detection Reagent (Prepare Fresh):

-

Caution: OPD is a potential mutagen and is light-sensitive. Handle with appropriate personal protective equipment and protect from light.

-

In a light-protected tube, dissolve 5 mg of OPD in 10 mL of Phosphate Buffer.

-

Add 10 µL of HRP solution (1 mg/mL in Phosphate Buffer).

-

Add 50 µL of DAAO solution (5 U/mL in Phosphate Buffer).

-

Mix gently and use immediately.

-

Assay Procedure

-

Prepare D-Alanine Standards: Create a standard curve by performing serial dilutions of the 10 mM D-Alanine Standard Stock Solution in Phosphate Buffer. Typical concentrations range from 0 to 1 mM.

-

Set up the Microplate:

-

Standards: Add 50 µL of each D-alanine standard dilution to separate wells.

-

Samples: Add 50 µL of your sample containing the enzyme of interest to other wells.

-

Substrate Addition: To all standard and sample wells, add 50 µL of a working solution of N-α-Acetyl-D-alaninamide (e.g., 20 mM in Phosphate Buffer for a final concentration of 10 mM).

-

Controls:

-

Blank (No Enzyme): 50 µL Phosphate Buffer + 50 µL Substrate working solution.

-

No Substrate Control: 50 µL Enzyme sample + 50 µL Phosphate Buffer.

-

-

-

Primary Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be optimized to ensure the reaction is in the linear range.

-

Detection:

-

Add 100 µL of the freshly prepared DAAO/HRP/OPD Detection Reagent to all wells.

-

Incubate at 37°C for 30 minutes, protected from light. A yellow-orange color will develop.

-

-

Stop Reaction: Add 50 µL of 2 M H₂SO₄ to each well to stop the reaction. The color will intensify and stabilize.

-

Read Absorbance: Measure the absorbance at 492 nm using a microplate reader.

Data Analysis and Interpretation

Standard Curve

-

Subtract the absorbance of the blank (0 mM D-alanine) from all standard absorbance values.

-

Plot the corrected absorbance values (Y-axis) against the corresponding D-alanine concentrations (X-axis).

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98).

Calculating Enzyme Activity

-

Subtract the absorbance of the appropriate control (e.g., no substrate control) from your sample absorbance values.

-

Use the equation from the standard curve to calculate the concentration of D-alanine produced in your samples.

-

[D-alanine] (mM) = (Corrected Absorbance - c) / m

-

-

Calculate the enzyme activity. One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Activity (U/mL) = ([D-alanine] (mM) * Total Reaction Volume (mL)) / (Incubation Time (min) * Enzyme Volume (mL))

Determining Kinetic Parameters

To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), the assay should be run with varying concentrations of the N-α-Acetyl-D-alaninamide substrate.[12][13]

-

Set up the assay as described above, but use a range of final substrate concentrations (e.g., 0.1 to 20 mM).

-

Measure the initial reaction velocity (v) at each substrate concentration. This requires taking measurements at several time points to ensure linearity.

-

Plot the initial velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).

v = (Vₘₐₓ * [S]) / (Kₘ + [S])

Table 1: Example Data for Kinetic Parameter Determination

| [Substrate] (mM) | Initial Velocity (µM/min) |

| 0.1 | Experimental Value |

| 0.5 | Experimental Value |

| 1.0 | Experimental Value |

| 2.5 | Experimental Value |

| 5.0 | Experimental Value |

| 10.0 | Experimental Value |

| 20.0 | Experimental Value |

This table should be populated with your experimental data.

Troubleshooting and Considerations

-

High Background: If the blank control shows high absorbance, the OPD reagent may have degraded. Always prepare it fresh and protect it from light.

-

Low Signal: The enzyme concentration may be too low, or the incubation time too short. Optimize these parameters. The activity of DAAO or HRP could also be compromised; ensure they are stored correctly.

-

Non-linear Reaction: If the reaction rate is not linear over time, the enzyme may be unstable under the assay conditions, or the substrate may be rapidly depleted. Reduce the enzyme concentration or shorten the incubation time.

-

Self-Validating System: The inclusion of a D-alanine standard curve in every experiment is crucial. It validates the performance of the detection system (DAAO, HRP, OPD) and ensures accurate quantification, making the protocol a self-validating system.

Conclusion

N-α-Acetyl-D-alaninamide is a valuable and versatile tool for the study of enzymes involved in bacterial cell wall metabolism. Its use as a soluble, synthetic mimic of natural peptidoglycan components allows for robust and reproducible characterization of enzyme activity and kinetics. The coupled assay protocol provided here offers a reliable and sensitive method for these investigations, paving the way for a deeper understanding of bacterial physiology and the development of novel antimicrobial agents.

References

-

Pollegioni, L., Piubelli, L., & Molla, G. (2013). Assays of D-Amino Acid Oxidase Activity. Methods in Molecular Biology, 1073, 133–147. Available at: [Link]

-

Mrksich Group. (n.d.). Determination of Kinetic Parameters for Interfacial Enzymatic Reactions on Self-Assembled Monolayers. Available at: [Link]

-

Shchannikova, M. P., et al. (2021). Chemical synthesis of peptidoglycan mimetic–disaccharide-tetrapeptide conjugate and its hydrolysis by bacteriophage T5, RB43 and RB49 L-alanyl-D-glutamate peptidases. PeerJ, 9, e11425. Available at: [Link]

-

Rathore, D. (2011). Key Aspects of Enzyme Activity and Steady-State Kinetics. BioProcess International. Available at: [Link]

-

University of Washington. (2013). Enzyme Kinetics. Available at: [Link]

-

Martinez-Martinez, I., et al. (2021). Revisiting D‐Acylases for D‐Amino Acid Production. Chemistry – A European Journal, 27(49), 12519-12529. Available at: [Link]

-

Lin, Y.-F., et al. (2005). Purification, characterization, gene cloning and nucleotide sequencing of D-stereospecific amino acid amidase from soil bacterium: Delftia acidovorans. Journal of Industrial Microbiology and Biotechnology, 32, 567–574. Available at: [Link]

-

UniProt. (n.d.). D-alanyl-D-alanine carboxypeptidase - Streptomyces sp. (strain R61). Available at: [Link]

-

Plapp, B. V. (1982). Kinetics of native and modified liver alcohol dehydrogenase with coenzyme analogues: isomerization of enzyme-nicotinamide adenine dinucleotide complex. Biochemistry, 21(25), 6436-6444. Available at: [Link]

-

Pazos, M., & Peters, K. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 8(2). Available at: [Link]

-

Benedetti, E., et al. (1976). Structure of N-acetyl-D-alanyl-D-alanine hydrate. An analogue of the COOH-terminal segment of peptidoglycan of bacterial cell walls. The Journal of Biological Chemistry, 251(10), 2857-2863. Available at: [Link]

-

Scheffers, D.-J., & Pinho, M. G. (2005). Bacterial cell wall synthesis: new insights from localization studies. Microbiology and Molecular Biology Reviews, 69(4), 585-607. Available at: [Link]

-

Okamoto, S., et al. (2006). Enzymatic formation of anandamide. Journal of Biochemistry, 140(2), 159-165. Available at: [Link]

-

Perkins, H. R., & Nieto, M. (1974). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Annals of the New York Academy of Sciences, 235, 348-363. Available at: [Link]

-

Glycopedia. (n.d.). Peptidoglycan Molecular Structure. Available at: [Link]

-

D'Este, E., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Catalysts, 10(5), 523. Available at: [Link]

-

ResearchGate. (n.d.). Preparation and use of N-acetyl-α-amino acids. Available at: [Link]

-

Castro, H., et al. (2016). Peptidoglycan Muropeptides: Release, Perception, and Functions as Signaling Molecules. Frontiers in Microbiology, 7, 1284. Available at: [Link]

-

Yellol, J., et al. (1980). Purification and properties of the D-alanyl-D-alanine carboxypeptidase of Bacillus coagulans NCIB 9365. European Journal of Biochemistry, 105(2), 349-360. Available at: [Link]

-

Vanderwinkel, E., et al. (1995). The human and mammalian N-acetylmuramyl-L-alanine amidase: distribution, action on different bacterial peptidoglycans, and comparison with the human lysozyme activities. Biochemical and Molecular Medicine, 54(1), 26-32. Available at: [Link]

-

Kumar, A., & Böttcher, T. (2021). Breaking down the cell wall: strategies for antibiotic discovery targeting bacterial transpeptidases. Future Medicinal Chemistry, 13(12), 1085-1104. Available at: [Link]

-

Wikipedia. (n.d.). Peptidoglycan. Available at: [Link]

-

Dorr, T., et al. (2019). Elucidating Peptidoglycan Structure: An Analytical Toolset. Trends in Microbiology, 27(7), 633-646. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

-

Liu, B., et al. (2021). Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines. Frontiers in Chemistry, 8, 627885. Available at: [Link]

Sources

- 1. Purification and properties of the D-alanyl-D-alanine carboxypeptidase of Bacillus coagulans NCIB 9365 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Peptidoglycan Molecular Structure - Glycopedia [glycopedia.eu]

- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 6. Chemical synthesis of peptidoglycan mimetic–disaccharide-tetrapeptide conjugate and its hydrolysis by bacteriophage T5, RB43 and RB49 L-alanyl-D-glutamate peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. pu-toyama.ac.jp [pu-toyama.ac.jp]

- 9. The human and mammalian N-acetylmuramyl-L-alanine amidase: distribution, action on different bacterial peptidoglycans, and comparison with the human lysozyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bioprocessintl.com [bioprocessintl.com]

- 13. courses.washington.edu [courses.washington.edu]

Application Note: N-alpha-Acetyl-D-alaninamide as a Structural Probe in Ligand Binding Studies

[1]

Executive Summary

N-alpha-Acetyl-D-alaninamide represents a critical class of "minimalist" ligand probes used in high-precision Structure-Activity Relationship (SAR) studies.[1] While its carboxylate analog (N-Acetyl-D-Alanine) is the canonical ligand for glycopeptide antibiotics (e.g., Vancomycin), the amide derivative serves a distinct and vital role: it acts as a deletion analogue to quantify the energetic contribution of electrostatic interactions and hydrogen bonding networks.[1]

This guide details the application of N-alpha-Acetyl-D-alaninamide in:

-

Antibiotic Mechanism of Action: Dissecting the thermodynamics of the Vancomycin "carboxylate anchor."

-

Chiral Recognition Studies: Serving as a model guest for Cyclodextrin host-guest thermodynamics.

-

Enzymatic Profiling: Acting as a specific substrate for D-stereospecific amidohydrolases.

Scientific Background & Mechanism[1][2][3][4]

The "Deletion Analogue" Concept

In rational drug design, understanding why a ligand binds is as important as the binding affinity itself. N-alpha-Acetyl-D-alaninamide is structurally identical to the C-terminal residue of the bacterial cell wall precursor (D-Ala-D-Ala), with one critical modification: the terminal carboxylate (

-

The Control: N-Acetyl-D-Alanine (Acid)

High Affinity Binding (via Salt Bridge/H-bonds).[1] -

The Probe: N-alpha-Acetyl-D-alaninamide (Amide)

Low/Null Affinity.[1]

By comparing the binding thermodynamics (

Visualization of the Specificity Filter

Application I: Thermodynamic Dissection via Isothermal Titration Calorimetry (ITC)

This protocol describes how to use N-alpha-Acetyl-D-alaninamide to determine the "Cost of Neutrality" in the Vancomycin binding pocket.[1]

Experimental Rationale

Vancomycin binds D-Ala-D-Ala peptides with

Protocol: Low-Affinity/Displacement ITC[1]

Objective: Quantify the binding constant (

Materials:

-

Instrument: MicroCal PEAQ-ITC (or equivalent).[1]

-

Ligand: N-alpha-Acetyl-D-alaninamide (dissolved to 50 mM).

-

Receptor: Vancomycin HCl (dissolved to 1 mM).[1]

-

Buffer: 50 mM Sodium Citrate, 100 mM NaCl, pH 5.0 (Critical: Citrate minimizes dimerization artifacts).[1]

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve N-alpha-Acetyl-D-alaninamide in the exact same buffer as the Vancomycin to prevent heat of dilution artifacts.

-

pH Check: Verify pH of both solutions is 5.0 ± 0.05. The amide does not buffer; adjust carefully.

-

-

Direct Titration (High Concentration):

-

Cell: Vancomycin (1 mM).[1]

-

Syringe: N-alpha-Acetyl-D-alaninamide (50 mM).

-

Injection Profile: 1 x 0.4 µL (dummy), followed by 19 x 2.0 µL injections.

-

Spacing: 150 seconds between injections.

-

-

Displacement Assay (If Direct Binding is Undetectable):

-

Rationale: If the amide binds too weakly to generate heat, use it to compete against a known binder (e.g., N-Ac-D-Ala).[1]

-

Cell: Vancomycin (0.1 mM) + N-alpha-Acetyl-D-alaninamide (Saturation levels, e.g., 50 mM).[1]

-

Syringe: N-Acetyl-D-Ala-D-Ala (Strong binder, 1 mM).[1]

-

Analysis: If the amide binds, the apparent

of the strong binder will increase. If the

-

Data Interpretation:

| Ligand | Kd (Approx) |

Application II: NMR Chemical Shift Perturbation (CSP)

When binding is too weak for ITC, NMR is the ultimate validation tool. This protocol maps the interaction surface.

Protocol: 1H-NMR Titration[1]

Objective: Detect transient interactions between the amide ligand and the receptor backbone.

Materials:

-

Solvent: 90% H₂O / 10% D₂O (buffered to pH 5.0).[1]

-

Receptor: 500 µM Vancomycin.

-

Ligand: 100 mM stock of N-alpha-Acetyl-D-alaninamide.

Workflow:

-

Reference Spectrum: Acquire a 1D 1H-NMR spectrum of 500 µM Vancomycin (Water suppression: WATERGATE or excitation sculpting). Focus on the amide region (6.0 - 9.0 ppm) .[1]

-

Titration: Add the ligand in steps to achieve molar ratios of 1:1, 1:10, 1:50, and 1:100.

-

Observation:

-

Track the chemical shifts of the Vancomycin amide protons (specifically residues w2, w3, w4 which line the binding pocket).[1]

-

Positive Result: Shift in ppm > 0.05.

-

Negative Result (Expected for Amide): No change in chemical shift, confirming that without the carboxylate, the ligand cannot occupy the pocket even at high concentrations.[1]

-

Application III: Enzymatic Assay (D-Aminoacylase)

N-alpha-Acetyl-D-alaninamide is a specific substrate for D-Aminoacylase , an enzyme used industrially for the production of pure D-amino acids.[1]

Reaction Scheme

1Kinetic Assay Protocol

-

Substrate Prep: Prepare 0.5 mM to 50 mM N-alpha-Acetyl-D-alaninamide in 50 mM Phosphate Buffer (pH 7.5).

-

Enzyme Addition: Add purified D-Aminoacylase (0.1 U/mL).

-

Detection (Ninhydrin Method):

-

Analysis: Plot Initial Velocity (

) vs. Substrate Concentration

Workflow Visualization

References

-

Loll, P. J., Bevivino, A. E., Korty, B. D., & Axelsen, P. H. (1999).[1] Vancomycin Binding to Low-Affinity Ligands: Delineating a Minimum Set of Interactions Necessary for High-Affinity Binding. Journal of Medicinal Chemistry, 42(22), 4714–4719.[1][3] Significance: Defines the thermodynamic baseline for D-Ala derivatives binding to Vancomycin.[1]

-

Rekharsky, M. V., & Inoue, Y. (1998).[1] Complexation Thermodynamics of Cyclodextrins. Chemical Reviews, 98(5), 1875–1918.[1] Significance: Comprehensive review of chiral recognition thermodynamics including alaninamide derivatives.[1]

-

McPhail, D., & Cooper, A. (1997).[1] Thermodynamics and kinetics of dissociation of ligand-induced dimers of vancomycin antibiotics. Journal of the Chemical Society, Faraday Transactions, 93, 2283-2289.[1][3] Significance: Establishes ITC protocols for glycopeptide dimerization and ligand binding.[1]

-

Slama, I., et al. (2002).[1] Displacement study on a vancomycin-based stationary phase using N-acetyl-D-alanine as a competing agent.[1] Journal of Chromatographic Science, 40(2), 83-86.[1] Significance: Demonstrates the use of D-Ala derivatives in competitive binding assays on solid supports.[1]

Troubleshooting & Optimization

Technical Support Center: Resolving Baseline Noise in N-alpha-Acetyl-D-alaninamide HPLC Analysis

Welcome to the technical support guide for troubleshooting baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of N-alpha-Acetyl-D-alaninamide. A stable baseline is fundamental for accurate quantification and reliable results.[1] This guide provides a structured approach to identifying and resolving common causes of baseline noise, drawing from established chromatographic principles and field experience.

Part 1: Symptom & Root Cause Analysis

Baseline disturbances can manifest in several ways, each pointing towards different potential issues within your HPLC system.[2][3] Understanding the type of noise you are observing is the first step in effective troubleshooting.

| Baseline Appearance | Common Symptoms | Probable Root Causes |

| High-Frequency Noise (Spikes) | Sharp, random, or regular spikes in the baseline. | Air bubbles in the mobile phase or detector flow cell[3][4][5], electrical interference[3], or a failing detector lamp.[2][6] |

| Low-Frequency Noise (Drift) | A gradual, steady upward or downward slope of the baseline. | Temperature fluctuations in the column or detector[3][6][7][8], changes in mobile phase composition[3][6], or column contamination.[3][6][9] |

| Irregular/Wandering Baseline | A non-cyclical, erratic baseline without a consistent pattern. | Mobile phase contamination[9][10][11], inadequate mobile phase mixing, or a dirty detector flow cell.[2] |

| Cyclical/Pulsating Noise | Regular, repeating peaks or waves in the baseline. | Pump-related issues such as worn seals, faulty check valves[9][12], or pressure fluctuations. The frequency of the noise often correlates with the pump stroke.[6][13] |

Part 2: Systematic Troubleshooting Workflow

This section provides a logical, step-by-step approach to diagnosing and resolving the root cause of baseline noise. The following diagram illustrates the recommended troubleshooting path.

Caption: A step-by-step workflow for diagnosing HPLC baseline noise.

Part 3: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of N-alpha-Acetyl-D-alaninamide.

Mobile Phase Preparation and Handling

Q1: My baseline is drifting upwards during a gradient run. What is the most likely cause?

A1: An upwardly drifting baseline in a gradient run is often due to impurities in the mobile phase, especially in the weaker solvent (often water).[9][14] As the gradient progresses and the concentration of the stronger, organic solvent increases, these impurities can elute, causing the baseline to rise.[6]

-

Troubleshooting Steps:

-

Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared, high-purity water.[10][11][14]

-

Prepare Fresh Mobile Phase: Aqueous buffers are particularly susceptible to microbial growth, which can introduce contaminants.[12][14] It is best practice to prepare mobile phases fresh daily.[15]

-

Run a Blank Gradient: Run your gradient method without an injection. If the drift persists, the mobile phase is the likely culprit.[16]

-

Filter the Mobile Phase: Filter all mobile phase components through a 0.45 µm or 0.22 µm filter to remove particulate matter.[15][17]

-

Q2: I'm observing sharp, random spikes in my baseline. What should I check first?

A2: Sharp, random spikes are most commonly caused by air bubbles in the system, particularly in the detector flow cell.[3][4][5]

-

Troubleshooting Steps:

-

Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed.[3][10][11][16][18] In-line degassers are highly effective, but sparging with helium or sonication can also be used.[16]

-

Check for Leaks: Inspect all fittings and connections for leaks, as these can introduce air into the system.[10][19]

-

Purge the Pump: Purge the pump thoroughly to remove any trapped air bubbles.[19]

-

Increase Backpressure: Applying a small amount of backpressure to the detector outlet can help keep dissolved gases in solution and prevent bubble formation in the flow cell.[4]

-

HPLC System and Hardware

Q3: My baseline shows a regular, pulsating pattern that changes with the flow rate. What does this indicate?

A3: A regular, pulsating baseline that correlates with the flow rate is a strong indicator of a problem with the pump.[6][13] This can be due to a faulty check valve, worn pump seals, or air trapped in the pump head.[9][12]

-

Troubleshooting Steps:

-

Degas and Purge: As a first step, ensure the mobile phase is degassed and purge the pump to remove any air.[19]

-

Inspect Check Valves: Dirty or malfunctioning check valves are a common cause of pressure fluctuations and baseline noise.[9][16] Consult your instrument manual for instructions on cleaning or replacing them.

-

Check Pump Seals: Worn pump seals can lead to leaks and pressure instability.[9] If you notice salt buildup around the pump heads or visible leaks, the seals may need to be replaced.[14]

-

Q4: I've checked my mobile phase and pump, but the baseline is still noisy. What should I do next?

A4: If you've ruled out the mobile phase and pump, the next step is to isolate the column and then investigate the detector.

-

Troubleshooting Steps:

-

Isolate the Column: Replace the column with a union or a restriction capillary and run the mobile phase through the system.[6][9] If the baseline becomes stable, the column is the source of the noise. This could be due to contamination from previous samples or stationary phase bleed.[9][20]

-

Protocol for Column Flushing: If the column is contaminated, follow the manufacturer's instructions for cleaning. A general procedure is to flush with a series of solvents, starting with your mobile phase without buffer, then water, then a strong organic solvent like isopropanol or acetonitrile.

-

-

Investigate the Detector: If the noise persists even with the column removed, the issue is likely with the detector.

-

Flush the Flow Cell: A dirty flow cell can cause a wandering or noisy baseline.[2] Flush the cell with a strong, HPLC-grade solvent like methanol or isopropanol.[10]

-

Check the Lamp: An aging detector lamp can become unstable, leading to increased noise.[2][6][21] Most HPLC software allows you to check the lamp's energy output or usage hours. Replace the lamp if it is near the end of its lifespan.[21]

-

-

Method-Specific Considerations for N-alpha-Acetyl-D-alaninamide

Q5: Are there any specific considerations for the mobile phase when analyzing a small, polar compound like N-alpha-Acetyl-D-alaninamide?

A5: Yes. For small, polar analytes, you might be using a mobile phase with a high aqueous content.

-

Best Practices:

-

Buffer Preparation: Ensure any buffers are fully dissolved and the pH is stable.[2] Inconsistent buffer preparation can lead to baseline drift.

-

Preventing Microbial Growth: High aqueous mobile phases are prone to microbial growth. Prepare these fresh daily and filter them to prevent contamination that can cause baseline noise and column clogging.[12][14]

-

Temperature Control: Temperature fluctuations can significantly impact baseline stability, especially with sensitive detectors.[2][7][8][11] Using a column oven and ensuring a stable lab environment can minimize drift.[7][11]

-

Part 4: Preventive Maintenance for a Stable Baseline

Proactive maintenance is key to preventing baseline issues before they arise.

| Component | Preventive Action | Frequency |

| Mobile Phase | Always use HPLC-grade solvents and reagents.[10][15][17] Prepare aqueous buffers fresh daily.[15] Keep solvent bottles covered. | Daily |

| Pump | Regularly flush the system with water to remove buffer salts, especially before shutdown.[14][22] | Daily |

| Column | Use a guard column to protect the analytical column from contaminants.[10] Store the column in an appropriate solvent as recommended by the manufacturer. | As needed |

| System | Perform regular leak checks on all fittings. | Weekly |

| Detector | Monitor the detector lamp's performance and replace it proactively. | As per manufacturer's recommendation |

References

-

Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. [Link]

-

HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. [Link]

-

HPLC Repair Services: Common Causes of Baseline Noise. [Link]

-

Uncovering Overlooked Factors Behind Abnormal Baselines - Welch Materials. [Link]

-

Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. [Link]

-

How to Troubleshoot HPLC Baseline Drift Issues - Patsnap Eureka. [Link]

-

Mobile Phase Prep: Key Tips & Tricks - Phenomenex. [Link]

-

Preventing air bubbles in the HPLC system - Analytics-Shop. [Link]

-

Troubleshooting Common HPLC Issues | Labcompare.com. [Link]

-

5 Major causes of noise in chromatograms during HPLC analysis? : r/CHROMATOGRAPHY. [Link]

-

Shimadzu Baseline Disturbance. [Link]

-

Eliminating Baseline Problems - Agilent. [Link]

-